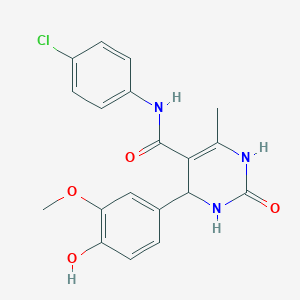

![molecular formula C24H20N2O2 B2585277 1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 338414-88-3](/img/structure/B2585277.png)

1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoindoline derivatives has been studied extensively. A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another method involves a one-pot conversion of isoindolines to 1-arylisoindoles established from palladium-catalyzed cascade C-H transformations .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the conformational behavior of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one was studied using a combination of X-ray diffraction, NMR spectroscopy in solution and solid state, and DFT calculations in the gas phase .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is involved in stereoselective syntheses, as demonstrated by the preparation of chiral variants with high stereoselectivities, showcasing its relevance in creating enantiomerically pure substances (Katritzky, He, & Verma, 2002).

- Research has explored the reduction of related compounds to form novel classes of agents, shedding light on the potential transformations and derivatives that can be obtained from this compound (Aeberli, Eden, Gogerty, Houlihan, & Penberthy, 1975).

Medical and Biological Applications

- It has been identified as an inhibitor of respiratory syncytial virus (RSV), targeting the fusion glycoprotein, which is critical in the context of antiviral research (Bond et al., 2015).

- The compound has been used in the synthesis of primaquine derivatives as potential antimalarial agents, demonstrating its utility in creating new therapies for infectious diseases (Gomes et al., 2004).

Material Science and Engineering

- It forms the core of low-molecular-weight fluorescent emitters for organic light emitting diodes, highlighting its application in the field of materials science and electronics (Susarova, Peregudov, Peregudova, & Troshin, 2014).

- The compound has been studied for its fluorescence quenching and enhancement properties in different solvents, indicating potential applications in optical materials and sensors (Tamuly, Barooah, Laskar, Sarma, & Baruah, 2006).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For example, a functional high throughput screen and subsequent multidimensional, iterative parallel synthesis effort identified the first muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM) selective for the M5 subtype .

Propiedades

IUPAC Name |

1-(4-methylbenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-17-11-13-18(14-12-17)22(27)25-15-16-26-23(28)20-9-5-6-10-21(20)24(25,26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTCERRWJDEQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)

![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)

![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/no-structure.png)

![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)

![3-(dimethylamino)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2585212.png)

![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)

![1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585214.png)

![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)